2-Iminothiolane hydrochloride
Overview
Description
2-Iminothiolane hydrochloride, also known as Traut’s reagent, is a cyclic thioimidate compound. It is primarily used as a thiolating reagent that reacts with primary amine groups to introduce sulfhydryl groups. This compound is widely utilized in biochemical applications, particularly in protein crosslinking and modification .
Mechanism of Action
Target of Action
2-Iminothiolane hydrochloride, also known as 2-iminothiolane HCl or Traut’s reagent, primarily targets primary amino groups . These groups are commonly found in proteins and peptides . The compound has a preference for these primary amino groups and reacts with them to form amidine compounds which contain free sulhydryl groups .
Mode of Action
The compound interacts with its targets (primary amino groups) by forming an amidine bond . This reaction occurs at a pH range of 7-10 . The resulting amidine compounds contain free sulhydryl groups . Importantly, the amidine linkage preserves the original primary amine positive charge .
Biochemical Pathways
The primary biochemical pathway affected by this compound involves the formation of disulfide and thioether linked conjugates . This process is commonly used for protein crosslinking . The compound has been utilized in the preparation of various conjugates, such as glycoprotein-antibody conjugates, streptavidin-antibody conjugates, and avidin-protein nanoparticle conjugates .
Pharmacokinetics
It’s known that the compound is soluble in water (100 mg/ml), which may influence its bioavailability .
Result of Action
The action of this compound results in the formation of new disulfide groups . This is achieved through the introduction of sulfhydryl groups into the target molecules . The compound has been used to thiolate a subunit of ribosome in E. coli , demonstrating its ability to modify biological structures.
Action Environment
The action of this compound is influenced by the pH of the environment. The compound reacts efficiently with primary amines at a pH range of 7-10 . Therefore, the efficacy and stability of the compound may be affected by the pH of the environment in which it is used.
Biochemical Analysis
Biochemical Properties
2-Iminothiolane hydrochloride is known for its role in biochemical reactions, particularly in protein crosslinking . It interacts with primary amino groups in peptides and proteins, forming amidine compounds with a sulfhydryl group . This allows for crosslinking or labeling of molecules such as proteins through the use of disulfide or thioether conjugation .
Cellular Effects
The effects of this compound on cells are primarily related to its ability to modify proteins. By introducing sulfhydryl groups to proteins, it can influence cell function by altering protein structure and function
Molecular Mechanism
The molecular mechanism of this compound involves its reaction with primary amines, efficiently at pH 7 to 9, creating amidine compounds with a sulfhydryl group . This allows for crosslinking or labeling of molecules such as proteins through the use of disulfide or thioether conjugation .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Iminothiolane hydrochloride is synthesized through the reaction of thiolane with ammonia, followed by hydrochloric acid treatment. The reaction typically occurs under controlled temperature and pH conditions to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process includes purification steps such as recrystallization to obtain a high-purity product. The compound is then dried and packaged for distribution .
Types of Reactions:
Thiolating Reactions: this compound reacts with primary amines to form amidine compounds with free sulfhydryl groups.
Crosslinking Reactions: It is used in the preparation of disulfide and thioether-linked conjugates, such as protein crosslinking.
Substitution Reactions: At high pH, it can also react with aliphatic and phenolic hydroxyl groups, albeit at a slower rate.
Common Reagents and Conditions:
Primary Amines: Reacts efficiently at pH 7-10 to form amidine compounds.
Hydroxyl Groups: Reacts at high pH, though at a slower rate.
Major Products:
Amidine Compounds: Contain free sulfhydryl groups, preserving the original primary amine positive charge.
Disulfide and Thioether Conjugates: Formed through crosslinking reactions.
Scientific Research Applications
2-Iminothiolane hydrochloride has a wide range of applications in scientific research:
Protein Crosslinking: Used to introduce sulfhydryl groups into proteins, facilitating the formation of disulfide bonds.
RNA-Protein Crosslinking: Utilized in studies to investigate RNA-protein interactions.
Thiolated Polymers: Employed in the synthesis of thiolated polymers, such as chitosan-2-iminothiolane conjugates.
Bioconjugation: Used to prepare glycoprotein-antibody conjugates, streptavidin-antibody conjugates, and avidin-protein nanoparticle conjugates.
Comparison with Similar Compounds
- 2-Thiolanimine Hydrochloride
- Dihydro-2(3H)-thiophenimine Hydrochloride
- Methyl 4-mercaptobutyrimidate
Uniqueness: 2-Iminothiolane hydrochloride is unique in its ability to efficiently introduce sulfhydryl groups into primary amines at a neutral to slightly basic pH. This property makes it particularly valuable for protein modification and crosslinking applications, where maintaining the charge properties of the original amino group is crucial .
Properties
IUPAC Name |
thiolan-2-imine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NS.ClH/c5-4-2-1-3-6-4;/h5H,1-3H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATGUDZODTABURZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=N)SC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60524217 | |
Record name | Thiolan-2-imine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60524217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4781-83-3 | |
Record name | 2-Iminothiolane hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4781-83-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 340007 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004781833 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4781-83-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=340007 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Thiolan-2-imine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60524217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Iminothiolane hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-Iminothiolane hydrochloride | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W688HZV733 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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